6-(4-Bromobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
6-(4-Bromobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a triazolopyrimidine derivative characterized by a brominated benzyl group at position 6, a methyl group at position 5, and a hydroxyl group at position 5. This compound belongs to a class of heterocyclic molecules known for their structural versatility and applications in medicinal chemistry, material science, and industrial processes.
Propriétés
IUPAC Name |
6-[(4-bromophenyl)methyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c1-8-11(6-9-2-4-10(14)5-3-9)12(19)18-13(17-8)15-7-16-18/h2-5,7H,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEBQHFHPRWZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzyl bromide with 5-methyl-1,2,4-triazole-3-carboxamide under basic conditions to form the desired triazolopyrimidine structure. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Bromobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole and pyrimidine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
6-(4-Bromobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial applications.
Mécanisme D'action
The mechanism of action of 6-(4-Bromobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues at Position 5
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2) :
The parent compound lacks the 6-(4-bromobenzyl) substituent. It has a molecular weight of 150.14 g/mol and a melting point of 281.5°C. Its simplicity makes it a precursor for further functionalization, as seen in alkylation or halogenation reactions .
Substituents at Position 6
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 6-bromo-5-methyl- (CAS 32449-41-5) :
This analogue replaces the 4-bromobenzyl group with a bromine atom directly at position 4. It has a molecular weight of 229.04 g/mol and a logP of 0.917, indicating moderate lipophilicity. Its HPLC separation profile suggests distinct polarity compared to the target compound .
Modifications at Position 7
- 5-Methyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: Replacing the hydroxyl group with chlorine (via POCl3 treatment) increases reactivity for nucleophilic substitution. This derivative serves as an intermediate for synthesizing 7-anilino or 7-alkoxy analogues .
- 7-Anilino Derivatives (e.g., N-(4-Chlorophenyl)-5-methyl-...): Compounds like 98 and 99 () feature aromatic amines at position 7, showing enhanced biological activity against Plasmodium falciparum due to improved target binding .
Data Tables
Table 1: Physical Properties of Selected Triazolopyrimidines
Activité Biologique
The compound 6-(4-Bromobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is part of the [1,2,4]triazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 353.19 g/mol. The compound features a triazole ring fused with a pyrimidine structure and a bromobenzyl substituent that may enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as effective anticancer agents. A series of compounds from this class were synthesized and evaluated for their antiproliferative effects against various cancer cell lines.
In Vitro Studies
In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxicity against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
The most potent derivative in the study was identified as compound H12, which surpassed the activity of the standard chemotherapy drug 5-Fluorouracil (5-Fu) in inhibiting cell proliferation .
The mechanism through which these compounds exert their effects includes:
- Inhibition of ERK Signaling Pathway : Compound H12 significantly inhibited the phosphorylation levels of ERK1/2 and other associated proteins (c-Raf, MEK1/2, AKT), leading to reduced cell growth and increased apoptosis .
- Cell Cycle Arrest : The compound induced G2/M phase cell cycle arrest in MGC-803 cells and modulated apoptosis-related proteins .
Case Studies
A notable case study involved the evaluation of a series of triazolo-pyrimidine derivatives against human cancer cell lines. The results indicated that modifications on the triazole and pyrimidine rings could lead to enhanced cytotoxicity and selectivity towards cancer cells:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 4-Bromobenzyl bromide, DMF, NaOH, 80°C | ~75% | |
| Cyclization | Acetic acid, reflux, 6h | ~65% | |
| Purification | DCM:MeOH (90:10) gradient | ≥95% purity |
Basic Question: How is this compound characterized spectroscopically?
Answer:
Key techniques include:
- 1H NMR : Peaks for the bromobenzyl group (δ 4.5–5.0 ppm for CH2, δ 7.3–7.6 ppm for aromatic protons) and the triazolopyrimidine core (δ 8.1–8.4 ppm for C-H) .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks around m/z 360–370 (exact mass depends on substituents) .
- Melting Point : Triazolopyrimidines with hydroxyl groups often melt above 250°C .
Advanced Question: How does the 4-bromobenzyl substituent influence structure-activity relationships (SAR) in biological assays?
Answer:
The 4-bromobenzyl group enhances lipophilicity and target binding via halogen bonding. Studies on analogous triazolopyrimidines show:
- Improved enzyme inhibition : Bromine’s electron-withdrawing effect stabilizes interactions with hydrophobic enzyme pockets (e.g., malaria DHODH inhibitors) .
- Enhanced cellular uptake : Brominated derivatives show higher permeability in Plasmodium falciparum assays compared to non-halogenated analogs .
Q. Table 2: SAR Comparison of Substituents
| Substituent | Biological Activity (IC50) | Target |
|---|---|---|
| 4-Bromobenzyl | 12 nM (DHODH inhibition) | P. falciparum |
| Phenyl | 45 nM | Same target |
| Hydroxyethyl | >1000 nM | Inactive |
Advanced Question: What strategies resolve contradictory data in solubility and reactivity studies of this compound?
Answer: Contradictions arise from solvent polarity and pH-dependent tautomerism . Mitigation strategies include:
- Solubility : Use DMSO for in vitro assays (solubility ~10 mM) or PEG-based formulations for in vivo studies .
- Tautomerism : Stabilize the hydroxyl-triazole form via buffer optimization (pH 7.4) to ensure consistent reactivity .
Advanced Question: How does coordination with transition metals affect its pharmacological properties?
Answer: Metal complexes (e.g., Cu(II), Zn(II)) enhance antimicrobial activity but reduce solubility. For example:
- Cu(II) complexes : Show 10-fold higher antibacterial activity (MIC = 2 µg/mL) vs. the free ligand, attributed to metal-ligand charge transfer .
- Zn(II) complexes : Improve stability in physiological conditions but require co-solvents like cyclodextrins for delivery .
Advanced Question: What computational methods predict its pharmacokinetic (PK) properties?
Answer:
- Molecular docking : Predicts binding to cytochrome P450 enzymes (CYP3A4), suggesting potential for hepatic metabolism .
- ADME modeling : Software like SwissADME estimates moderate bioavailability (F ≈ 40%) due to high logP (~3.5) .
Q. Table 3: Predicted PK Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 3.5 | SwissADME |
| Bioavailability | 40% | QikProp |
| Half-life (t½) | ~6h | In silico extrapolation |
Advanced Question: How is its enzyme inhibition mechanism validated experimentally?
Answer:
- Enzyme kinetics : Measure IC50 via UV-Vis assays (e.g., DHODH inhibition at 259 nm) .
- X-ray crystallography : Resolve co-crystal structures with target enzymes to confirm halogen-bonding interactions (e.g., Br···O=C contacts) .
Basic Question: What are its stability profiles under varying storage conditions?
Answer:
- Solid state : Stable at 4°C for >2 years if desiccated.
- Solution : Degrades in aqueous buffers (t½ = 72h at pH 7.4); use DMSO stocks stored at -20°C .
Advanced Question: How do structural analogs inform lead optimization for this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
